5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one
Description
5-Methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydropyrazol-3-one core substituted with a methyl group at position 5 and a 4-propan-2-yloxyphenylmethyl moiety at position 2. This compound belongs to a broader class of pyrazolone derivatives, which are notable for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)18-12-6-4-11(5-7-12)8-13-10(3)15-16-14(13)17/h4-7,9H,8H2,1-3H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCOBRPJDJNKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145514 | |
| Record name | 1,2-Dihydro-5-methyl-4-[[4-(1-methylethoxy)phenyl]methyl]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329044-14-6 | |
| Record name | 1,2-Dihydro-5-methyl-4-[[4-(1-methylethoxy)phenyl]methyl]-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329044-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-5-methyl-4-[[4-(1-methylethoxy)phenyl]methyl]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-[[4-(1-methylethoxy)phenyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one typically involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions may vary, but common solvents used include ethanol, methanol, and acetic acid. The reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Alternatively, it may bind to a receptor and modulate its signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazolone derivatives exhibit significant variability in properties based on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The propan-2-yloxy group in the target compound is electron-donating, contrasting with electron-withdrawing benzoyl () or fluorophenyl () substituents. This difference impacts dipole moments and solubility .
- Steric Effects : The bulky propan-2-yloxyphenylmethyl group may hinder crystallinity compared to smaller substituents like ethyl or methyl .
Crystallographic and Conformational Analysis
- Target Compound : While crystallographic data are absent in the evidence, analogs (e.g., ) suggest triclinic symmetry (P¯1) with two independent molecules in the asymmetric unit. The propan-2-yloxyphenyl group is expected to adopt a perpendicular orientation relative to the planar pyrazolone core, as seen in fluorophenyl analogs .
- Software Tools : Structural refinements for analogs rely on SHELX () and ORTEP-III (), ensuring accurate bond-length and angle measurements .
Noncovalent Interactions and Reactivity
- Hydrogen Bonding : The 1,2-dihydropyrazol-3-one core facilitates hydrogen bonding via the N-H and carbonyl groups, critical for crystal packing and biological interactions .
Biological Activity
5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both a methyl group and a propan-2-yloxyphenyl moiety, contributing to its diverse biological interactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Synthesis
The synthesis of this compound typically involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate. This process forms a hydrazone intermediate, which is subsequently cyclized under acidic or basic conditions to yield the desired pyrazole derivative. Common solvents used in this synthesis include ethanol and methanol, with reaction temperatures maintained between 60-80°C.
Industrial Production
In industrial settings, the production of this compound can be optimized using continuous flow reactors to enhance yield and purity. Automated systems and advanced purification techniques like chromatography are also employed to improve efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound may function as an enzyme inhibitor by binding to the active site, thereby preventing substrate access and inhibiting enzymatic activity. Additionally, it may modulate receptor signaling pathways, leading to various biological effects.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, azomethine derivatives with functionalized pyrazole rings have shown potent antifungal activity against strains like Candida albicans and Cryptococcus neoformans. The structural characteristics of these compounds are crucial for their biological efficacy .
Anti-inflammatory and Analgesic Properties
Studies have explored the anti-inflammatory and analgesic potential of similar pyrazole compounds. The presence of specific substituents can enhance these activities, making them suitable candidates for therapeutic applications in pain management and inflammation control .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-Isopropoxybenzyl)-1H-pyrazol-3(2H)-one | Structure | Moderate antimicrobial activity |
| 4-(4-Isopropoxybenzyl)-5-ethyl-1H-pyrazol-3(2H)-one | - | Antimicrobial and anti-inflammatory properties |
| 4-(4-Isopropoxybenzyl)-5-phenyl-1H-pyrazol-3(2H)-one | - | Exhibits analgesic effects |
This table highlights how variations in substituents affect biological activities across similar pyrazole derivatives.
Study on Antifungal Activity
A study conducted on azomethine pyrazole derivatives demonstrated their effectiveness as antifungal agents. The synthesized compounds were evaluated against certified strains of Candida albicans and showed varied degrees of antifungal efficacy depending on their structural modifications .
Evaluation of Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of substituted pyrazoles. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential as therapeutic agents in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
